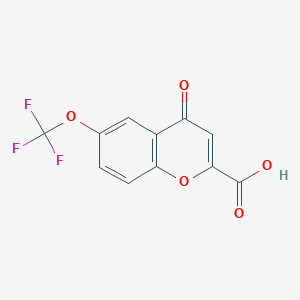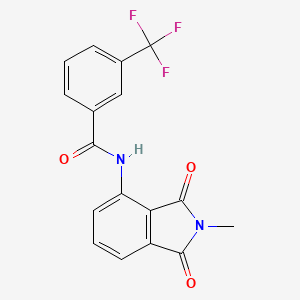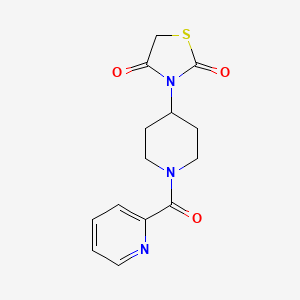![molecular formula C16H24N2O2 B2859876 (E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide CAS No. 2411179-06-9](/img/structure/B2859876.png)
(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide, commonly known as DMEMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMEMB belongs to the class of N-substituted acrylamides and is structurally similar to other acrylamide-based compounds, such as acrylamide itself and its derivatives. In
科学研究应用
DMEMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMEMB has been shown to exhibit potent anti-tumor activity in vitro and in vivo, and it has been suggested that DMEMB may act by inhibiting the growth of cancer cells through the induction of apoptosis. DMEMB has also been shown to possess neuroprotective properties and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative diseases.
作用机制
The exact mechanism of action of DMEMB is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. DMEMB has been shown to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and survival. DMEMB has also been shown to modulate the activity of various transcription factors, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
DMEMB has been shown to exhibit a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. DMEMB has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death. DMEMB has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases. In addition, DMEMB has been shown to protect neurons from oxidative stress and other forms of cellular damage, which are implicated in the development of neurodegenerative diseases.
实验室实验的优点和局限性
DMEMB has several advantages as a research tool, including its relatively simple synthesis method, its potent anti-tumor and neuroprotective properties, and its ability to modulate various signaling pathways involved in cell growth and survival. However, DMEMB also has several limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability in vivo. In addition, DMEMB has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the research on DMEMB. One potential direction is to explore the use of DMEMB as a potential therapeutic agent for the treatment of various cancers and neurodegenerative diseases. Another potential direction is to investigate the mechanism of action of DMEMB in more detail, with the aim of identifying novel targets for drug development. In addition, future research could focus on improving the bioavailability and pharmacokinetic properties of DMEMB, with the aim of developing more potent and effective therapeutic agents.
合成方法
DMEMB can be synthesized by reacting N-methyl-2-butenamide with 2-methoxyphenylacetaldehyde and dimethylamine in the presence of a catalyst. The reaction proceeds through a Michael addition reaction, followed by an intramolecular cyclization to form the final product, DMEMB. The synthesis of DMEMB is relatively straightforward and can be carried out in a laboratory setting with moderate to high yields.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(14-9-6-7-10-15(14)20-5)18(4)16(19)11-8-12-17(2)3/h6-11,13H,12H2,1-5H3/b11-8+/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMOSARMGFNVMB-RUNBWSAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)N(C)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2859793.png)
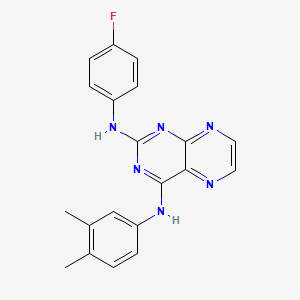
![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2859795.png)
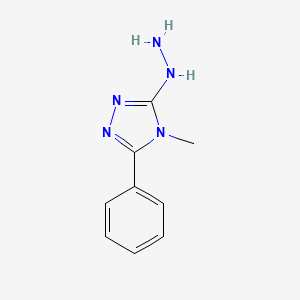
![N-cyclohexyl-2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2859798.png)
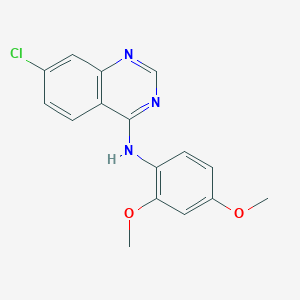
![Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2859800.png)
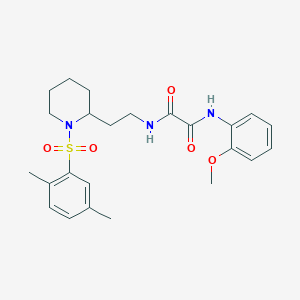
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859802.png)
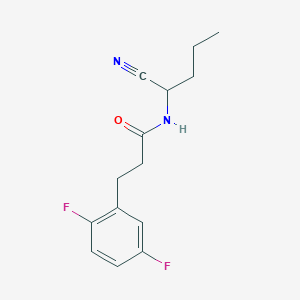
![1-(Cyclopropylcarbamoyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2859808.png)
